An In-depth Technical Guide to Dimethyl(quinolin-5-yl)phosphine oxide: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to Dimethyl(quinolin-5-yl)phosphine oxide: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of Dimethyl(quinolin-5-yl)phosphine oxide, a molecule of significant interest in medicinal chemistry and materials science. While a specific CAS number for this compound is not readily found in public databases, indicating its novelty or limited commercial availability, this guide constructs a detailed profile based on the well-established chemistry of its constituent moieties: the quinoline core and the dimethylphosphine oxide group. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, potential properties, and applications.
Core Identifiers and Physicochemical Properties
Due to the apparent novelty of Dimethyl(quinolin-5-yl)phosphine oxide, a dedicated CAS number is not publicly listed. However, we can dissect the molecule into its core components to understand its fundamental characteristics.
Table 1: Identifiers of Constituent Moieties
| Moiety | Name | CAS Number | Molecular Formula | Key Characteristics |
| Quinoline-5-yl | Quinolin-5-ylboronic acid | 355386-94-6[1][2][3][4] | C₉H₈BNO₂ | A key building block in organic synthesis, particularly for Suzuki-Miyaura coupling reactions to create complex molecules.[2] |
| Dimethylphosphine oxide | Dimethylphosphine oxide | 7211-39-4[5] | C₂H₇OP | A versatile organophosphorus compound used in the synthesis of pharmaceuticals and as a ligand in catalysis.[6][7] |
Table 2: Predicted Physicochemical Properties of Dimethyl(quinolin-5-yl)phosphine oxide
| Property | Predicted Value/Information | Rationale/Supporting Evidence |
| Molecular Formula | C₁₁H₁₂NOP | Combination of a C₉H₇N (quinolin-5-yl) and a P(O)(CH₃)₂ group. |
| Molecular Weight | ~205.19 g/mol | Calculated from the molecular formula. |
| Appearance | Predicted to be a white to off-white solid. | Based on the typical appearance of similar aryl phosphine oxides. |
| Solubility | Likely soluble in polar organic solvents; increased aqueous solubility compared to unsubstituted quinoline. | The dimethylphosphine oxide group is known to be a highly polar functional group that enhances solubility.[8][9][10] |
| Hydrogen Bond Acceptor | Strong | The oxygen atom of the phosphine oxide group is a potent hydrogen bond acceptor, a key feature in drug design.[8][11] |
| Metabolic Stability | Potentially enhanced. | The polarity of the phosphine oxide moiety can lead to improved metabolic stability.[8] |
Synthesis of Dimethyl(quinolin-5-yl)phosphine oxide: A Proposed Pathway
The synthesis of Dimethyl(quinolin-5-yl)phosphine oxide can be logically approached through a palladium-catalyzed cross-coupling reaction. This method is a well-established and versatile strategy for forming carbon-phosphorus bonds.[12][13] The proposed reaction would involve the coupling of a halogenated quinoline, such as 5-bromoquinoline or 5-iodoquinoline, with dimethylphosphine oxide.
The causality behind this choice of reaction lies in its high efficiency, functional group tolerance, and the commercial availability of the necessary precursors. Palladium catalysts, in conjunction with suitable ligands, facilitate the oxidative addition of the aryl halide, followed by transmetalation with the phosphine oxide and reductive elimination to yield the desired product.
Caption: Proposed synthesis of Dimethyl(quinolin-5-yl)phosphine oxide.
The Dimethylphosphine Oxide Moiety in Drug Discovery
The incorporation of a dimethylphosphine oxide (DMPO) group into drug candidates is a strategic choice in modern medicinal chemistry.[9][10][14] This is not merely an arbitrary substitution but a decision rooted in the unique physicochemical properties that the DMPO moiety imparts.
A Potent Hydrogen Bond Acceptor
The P=O bond in the DMPO group is highly polarized, making the oxygen atom a strong hydrogen bond acceptor.[8] This feature is critical for molecular recognition and binding to biological targets, such as enzymes and receptors. In many instances, the DMPO group can serve as a bioisostere for other hydrogen bond accepting groups like amides or sulfonamides, while offering distinct advantages in terms of polarity and metabolic stability.[8]
Enhancing Physicochemical Properties
The introduction of a DMPO moiety can significantly improve the drug-like properties of a molecule:
-
Increased Solubility: The high polarity of the phosphine oxide group often leads to a dramatic increase in aqueous solubility, which is a crucial parameter for oral bioavailability.[8]
-
Improved Metabolic Stability: The C-P bond is generally more resistant to metabolic cleavage than, for example, an ester or amide bond, which can lead to a longer half-life in the body.[8]
-
Modulation of Lipophilicity: The DMPO group can decrease the lipophilicity of a compound, which can be beneficial for optimizing its ADME (absorption, distribution, metabolism, and excretion) profile.[8]
A notable example of the successful application of a phosphine oxide in drug design is Brigatinib (AP26113), a potent inhibitor of anaplastic lymphoma kinase (ALK).[8] The inclusion of the phosphine oxide was instrumental in achieving the desired potency and pharmacokinetic properties.[8]
Caption: Role of the DMPO moiety in enhancing drug properties.
Hypothetical Experimental Protocol: Synthesis of Dimethyl(quinolin-5-yl)phosphine oxide
This protocol is a self-validating system, with suggested in-process checks to ensure the reaction is proceeding as expected.
Materials:
-
5-Bromoquinoline
-
Dimethylphosphine oxide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add 5-bromoquinoline (1.0 mmol), dimethylphosphine oxide (1.2 mmol), palladium(II) acetate (0.05 mmol), Xantphos (0.1 mmol), and anhydrous potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
In-process check: After 2-4 hours, take a small aliquot of the reaction mixture, dilute it with a suitable solvent, and analyze by thin-layer chromatography (TLC) or LC-MS to monitor the consumption of the starting materials and the formation of the product.
-
-
Work-up: Once the reaction is complete (as determined by the in-process check), cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with deionized water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Dimethyl(quinolin-5-yl)phosphine oxide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry to confirm its structure and purity. The ³¹P NMR spectrum is particularly diagnostic for phosphine oxides.[15]
Predicted Spectroscopic Data
Based on data from analogous compounds, the following spectroscopic characteristics can be anticipated for Dimethyl(quinolin-5-yl)phosphine oxide:
-
¹H NMR: Aromatic protons of the quinoline ring will appear in the range of δ 7.0-9.0 ppm. The methyl protons on the phosphorus atom will likely appear as a doublet around δ 1.5-2.5 ppm due to coupling with the phosphorus nucleus.
-
¹³C NMR: Aromatic carbons of the quinoline ring will be observed in the aromatic region (δ 120-150 ppm). The methyl carbons will appear in the aliphatic region.
-
³¹P NMR: A single resonance is expected in the range typical for trialkyl/aryl phosphine oxides. The chemical shift will be influenced by the electronic nature of the quinoline ring.[16][17][18]
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.
Safety and Handling
As with any chemical synthesis, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
References
-
Finkbeiner, P., & Hehn, J. P. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081–7107. [Link]
-
Finkbeiner, P., & Hehn, J. P. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. ACS Publications. [Link]
-
Finkbeiner, P., & Hehn, J. P. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. PubMed. [Link]
-
Keshari, P., et al. (2024). Structure-Based Design and Development of Phosphine Oxides as a Novel Chemotype for Antibiotics that Dysregulate Bacterial ClpP Proteases. Journal of Medicinal Chemistry, 67(17), 15131-15147. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Crucial Role of Dimethylphosphine Oxide in Modern Organic Synthesis. [Link]
-
Chemdad Co., Ltd. DIMETHYLPHOSPHINE OXIDE. [Link]
-
Al-Rawashdeh, N. A. M., et al. (2024). Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. Molecules, 29(12), 5992. [Link]
-
Mykhailiuk, P. K. (2021). Pharmaceutically relevant dimethylphosphine oxides. ResearchGate. [Link]
-
Science of Synthesis. (n.d.). Product Class 13: Trialkylphosphine Oxides, Sulfides, Selenides, Tellurides, and Imides. Thieme. [Link]
-
Wikipedia. (n.d.). Dimethylphosphine oxide. [Link]
-
Demchuk, O. M., Stankevic, M., & Pietrusiewicz, K. M. (n.d.). Arylphosphine oxides are the most stable and most populated class of ar. Science of Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. [Link]
-
Wang, Y., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by Wittig Reactions. The Journal of Organic Chemistry, 85(14), 9034–9045. [Link]
-
The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross‐Coupling Reactions: C−C, C−N, and C−S Bond Formation on Unactivated Aryl Chlorides. (2025, August 7). ResearchGate. [Link]
-
Volkov, P. A., et al. (2020). Catalyst-Free Double CH-Functionalization of Quinolines with Phosphine Oxides via Two SNHAr Reaction Sequences. The Journal of Organic Chemistry, 85(7), 4873–4882. [Link]
-
Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. (2024, December 16). ResearchGate. [Link]
-
Palladium-catalyzed regio- and stereo-selective phosphination of cyclic biarylsulfonium salts to access atropoisomeric phosphines. (n.d.). Chemical Science (RSC Publishing). [Link]
-
PubChem. (n.d.). Quinolin-5-ylboronic acid. [Link]
-
Photoinduced Palladium-Catalyzed C(sp3)-H Phosphinoylation of Tetrahydroisoquinoline with Cl-Phosphine Oxide. (2025, September 19). PubMed. [Link]
-
Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. (n.d.). PolyU Institutional Research Archive. [Link]
-
Ostras', A. S., et al. (2020). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Molecules, 25(6), 1406. [Link]
-
Ostras', A. S., et al. (2020). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. PubMed. [Link]
-
Al-Rawashdeh, N. A. M., et al. (2024). Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. PMC. [Link]
-
Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. (n.d.). RSC Publishing. [Link]
-
Zakirova, G. G., Mladentsev, D. Y., & Borisova, N. E. (2019). Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides. Organic Chemistry Portal. [Link]
-
Severinsen, R. J. (2021). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Quinolin-5-ylboronic acid | C9H8BNO2 | CID 5153389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinolin-5-ylboronic acid | 355386-94-6 [sigmaaldrich.com]
- 5. Dimethylphosphine oxide - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. DIMETHYLPHOSPHINE OXIDE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 13. Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides [organic-chemistry.org]
- 14. Phosphine oxides from a medicinal chemist’s perspective - American Chemical Society [acs.digitellinc.com]
- 15. Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
